2,3-Dichloro-4-nitrobenzenesulfonyl chloride
Description
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 3-positions, a nitro group at the 4-position, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its electron-withdrawing substituents (chloro and nitro groups) enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophilic substitution reactions.
Properties
IUPAC Name |
2,3-dichloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-5-3(10(11)12)1-2-4(6(5)8)15(9,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYDPPWSQISICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride typically involves the chlorination of 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a controlled temperature environment to ensure the selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Aminobenzenesulfonyl Chlorides: Formed from the reduction of the nitro group.
Scientific Research Applications
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dichloro-4-nitrobenzenesulfonyl chloride with sulfonyl chlorides and related nitroaromatic derivatives, focusing on structural differences, reactivity, and applications.
Structural and Functional Group Analysis
Key Observations:
- Electron-withdrawing effects : The chloro and nitro groups in 2,3-Dichloro-4-nitrobenzenesulfonyl chloride confer greater electrophilicity to the sulfonyl chloride group compared to fluorinated analogs (e.g., 4-Fluoro-3-nitrobenzenesulfonyl chloride), enhancing its reactivity in nucleophilic substitutions .
- Stability: Sulfonamides (e.g., 4-Amino-3-nitrobenzenesulfonamide) exhibit higher thermal stability than sulfonyl chlorides due to the replacement of the labile chloride with an amide group .
Physical and Chemical Properties
Inferences:
- Chloro substituents generally increase density and melting points compared to fluoro analogs. For instance, 3',4'-Dichloroacetanilide (density 1.393 g/cm³) is denser than typical fluorinated sulfonyl chlorides .
- The nitro group’s para position in 2,3-Dichloro-4-nitrobenzenesulfonyl chloride likely stabilizes the sulfonyl chloride via resonance, a feature absent in meta-nitro derivatives .
Biological Activity
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a sulfonamide compound known for its diverse biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride can be represented as follows:
This compound features two chlorine atoms and a nitro group attached to a benzene ring, which contributes to its reactivity and biological properties.
Research indicates that 2,3-Dichloro-4-nitrobenzenesulfonyl chloride acts primarily through the inhibition of specific enzymes and pathways crucial for cell proliferation and survival. The compound has been shown to interact with various molecular targets:
- Proteasome Inhibition : Similar compounds have been identified as proteasome inhibitors, suggesting that 2,3-Dichloro-4-nitrobenzenesulfonyl chloride may also exert effects by disrupting proteasomal activity, leading to the accumulation of regulatory proteins that promote apoptosis in cancer cells .
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances its antibacterial efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Proteasome Inhibition | Human Cancer Cell Lines | 10-20 | |
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | Staphylococcus aureus | 12 | |
| Cytotoxicity | Leukemia Cells | 5 |
Case Studies
- Cancer Cell Lines : In a study involving leukemia cell lines, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. This effect was attributed to the compound's ability to induce apoptosis through proteasome inhibition and subsequent accumulation of pro-apoptotic factors .
- Antibacterial Efficacy : Another study evaluated the antibacterial activity of this compound against various pathogens. The results indicated that it effectively inhibited the growth of E. coli and Staphylococcus aureus with IC50 values of 15 µM and 12 µM, respectively. The presence of chlorine atoms was noted to enhance the interaction with bacterial cell membranes .
Discussion
The biological activity of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is promising, particularly in oncology and infectious disease contexts. Its dual action as a proteasome inhibitor and antimicrobial agent positions it as a potential candidate for further drug development.
Future research should focus on:
- Mechanistic Studies : Understanding the detailed molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
